3,3'-Iminodipropionitrile

Description

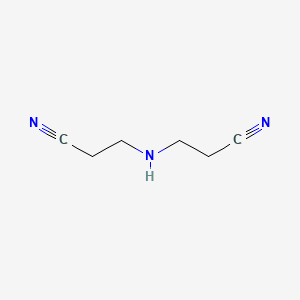

Structure

3D Structure

Properties

IUPAC Name |

3-(2-cyanoethylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-1-5-9-6-2-4-8/h9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAJRGRUGUQKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041464 | |

| Record name | 3,3'-Iminobispropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-iminodipropionitrile is a clear colorless liquid. (NTP, 1992), Colorless liquid; Sensitive to moisture; [HSDB] Yellow viscous liquid; [MSDSonline] | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta,beta'-Iminodipropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

343 °F at 10 mmHg (NTP, 1992), 173 °C @ 10 mm Hg, BP: 205 °C @ 25 mm Hg | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

230 °F (NTP, 1992), 110 °C | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta,beta'-Iminodipropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water, ethanol, acetone, benzene | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.02 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0165 @ 30 °C | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air= 1) | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 284 °F (NTP, 1992), 0.00361 [mmHg], Vapor pressure: 1 mm Hg @ 140 °C | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta,beta'-Iminodipropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

111-94-4, 68412-52-2 | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Iminodipropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta,beta'-Iminodipropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3,3'-iminobis-, N-tallow alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-cyanoethyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3,3'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Iminobispropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanenitrile, 3,3'-iminobis-, N-tallow alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-iminodipropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-CYANOETHYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XP1CVU865 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

21 °F (NTP, 1992), -5.50 °C | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide: Chemical Stability & Handling of 3,3'-Iminodipropionitrile (IDPN)

Executive Summary

3,3'-Iminodipropionitrile (IDPN) is a specialized secondary amine and nitrile compound widely utilized in neurobiology as a model for proximal axonopathy (amyotrophic lateral sclerosis models) and as a high-dielectric solvent in electrochemical applications.[1] Despite its utility, IDPN presents a bimodal stability risk : it is chemically unstable in the presence of moisture (leading to pressurization and potential vessel rupture) and thermally unstable, capable of reverting to carcinogenic precursors.

This guide provides a mechanistic analysis of these instability pathways and establishes a validated protocol for monitoring IDPN purity, designed for researchers and safety officers in drug development and materials science.

Part 1: Physicochemical Profile & Chemical Identity[1]

Understanding the baseline properties of IDPN is essential for interpreting its degradation behavior.

| Property | Value | Critical Implication |

| CAS Number | 111-94-4 | Unique Identifier |

| IUPAC Name | 3,3'-Iminodipropionitrile | Structure: |

| Molecular Weight | 123.16 g/mol | Low MW facilitates volatility in GC analysis.[1] |

| Boiling Point | 205 °C (at 25 mmHg) | High boiling point requires specific GC temperature programs. |

| Solubility | Water, Ethanol, Acetone | Hydrophilic nature drives moisture absorption.[1] |

| pKa | ~6.13 (Conjugate acid) | Weak base; susceptible to protonation and acid-catalyzed hydrolysis. |

| Appearance | Colorless to light yellow liquid | Yellowing indicates oxidation or polymerization. |

Part 2: Mechanistic Stability Analysis[1]

Hydrolytic Degradation (The "Explosion" Hazard)

The most immediate safety risk with IDPN is its sensitivity to moisture. The nitrile groups (

-

Mechanism: The nitrile hydrolyzes first to an amide intermediate, then to the carboxylic acid.

-

Safety Criticality: The full hydrolysis releases ammonia gas (

) . In a sealed container, the accumulation of ammonia gas, combined with the exothermic nature of the reaction, leads to rapid pressure buildup and potential vessel rupture.[1]

Thermal Decomposition (Retro-Michael Addition)

IDPN is synthesized via the Michael addition of ammonia to acrylonitrile. Under thermal stress or in the presence of strong bases, this reaction is reversible (Retro-Michael reaction).

-

Mechanism: The secondary amine deprotonates (or thermally dissociates), cleaving the C-N bond to release Acrylonitrile (a volatile carcinogen) and 3-Aminopropionitrile .

-

Implication: Heating IDPN without rigorous temperature control can generate toxic vapors far more hazardous than the parent compound.

Visualization of Degradation Pathways

The following diagram illustrates the two primary degradation vectors: Hydrolysis (Blue path) and Retro-Michael Decomposition (Red path).

Figure 1: Dual degradation pathways of IDPN. Blue arrows indicate moisture-driven hydrolysis leading to pressure buildup. Red arrows indicate thermal breakdown into toxic precursors.

Part 3: Validated Analytical Protocol (GC-FID)

To ensure scientific integrity, researchers must verify the purity of IDPN before use, especially if the container has been opened previously.[1] Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method due to its ability to detect volatile degradation products (Acrylonitrile) and moisture-related impurities.

Method Summary

-

Objective: Quantify IDPN purity and detect acrylonitrile/amine impurities.

-

System: GC-FID (Agilent 7890 or equivalent).

-

Column: DB-WAX or ZB-WAX (Polar Polyethylene Glycol), 30m x 0.32mm, 0.25µm film.[1] Rationale: A polar column is required to separate the polar amine/nitrile analytes.

Step-by-Step Protocol

1. Sample Preparation:

-

Diluent: Methanol (HPLC Grade).

-

Stock Solution: Weigh 50 mg IDPN into a 10 mL volumetric flask. Dilute to volume with Methanol.

-

Blank: Pure Methanol.

2. Instrument Parameters:

| Parameter | Setting |

|---|---|

| Inlet Temperature | 220 °C |

| Split Ratio | 50:1 (To prevent column overload) |

| Carrier Gas | Helium at 1.5 mL/min (Constant Flow) |

| Oven Program | 1. Hold 60°C for 2 min (Elutes solvents/volatiles). 2. Ramp 10°C/min to 240°C. 3. Hold 240°C for 5 min (Elutes IDPN). |

| Detector (FID) | 260 °C |

3. System Suitability (Self-Validating Criteria):

-

Resolution: If Acrylonitrile is present (degradation marker), it must resolve from the solvent peak (Methanol) with a resolution > 1.5.

-

Tailing Factor: The IDPN peak should have a tailing factor (T) < 1.5. Note: If tailing is excessive, the inlet liner may need deactivation (glass wool removal) as amines adsorb to active sites.

4. Data Interpretation:

-

Retention Time (Approx): Acrylonitrile (~3-4 min), IDPN (~12-14 min).[1]

-

Pass Criteria: IDPN Purity > 98.0% (Area %). Absence of significant peaks at the retention time of Acrylonitrile.

Part 4: Handling & Storage Guidelines

Based on the stability profile, the following storage protocols are mandatory to prevent "bottle explosion" and degradation.

-

Moisture Exclusion (Critical):

-

Store strictly under an inert atmosphere (Argon or Nitrogen).

-

Use a septum cap and withdraw liquid via a dry syringe/needle technique. Do not pour.

-

If a bottle is opened and exposed to humid air, do not reseal tightly for long-term storage without purging with nitrogen.[1]

-

-

Temperature Control:

-

Storage: Refrigerate at 2–8°C .

-

Handling: Equilibrate to room temperature before opening to prevent condensation (which fuels hydrolysis).

-

Avoid Heat: Do not heat above 100°C unless in a closed, controlled reactor. Open heating releases toxic fumes.[2]

-

-

Emergency Response:

-

Spill: Do not use standard clay absorbents if they are acidic (reaction risk). Use sand or vermiculite.

-

Exposure: IDPN is a potent neurotoxin (waltzing syndrome). Double-gloving (Nitrile) and use of a fume hood are non-negotiable.

-

References

-

National Toxicology Program (NTP). Testing Status of 3,3'-Iminodipropionitrile M90003.[2] National Institute of Environmental Health Sciences.[2] Retrieved from [Link][1]

-

PubChem. 3,3'-Iminodipropionitrile (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Protocol for Inducing Neurotoxicity with 3,3'-Iminodipropionitrile (IDPN) in Rats

[1][2]

Introduction & Scope

This application note details the protocol for using 3,3'-iminodipropionitrile (IDPN) to induce a reproducible model of neurotoxicity in rats. IDPN is a synthetic nitrile that produces a unique "ECC syndrome" (Excitation, Circling, and Choreoathetosis), often referred to as the "waltzing rat" phenotype.

This model is critical for two distinct research areas:

-

Vestibular Ototoxicity: IDPN causes specific degeneration of vestibular sensory hair cells (cristae ampullaris and utricles), making it a gold-standard model for testing vestibular prosthetics and regeneration therapies.

-

Axonal Transport Defects: IDPN selectively impairs the slow component of axonal transport, leading to neurofilament (NF) accumulation in proximal axons.[1] This mimics pathologies seen in Amyotrophic Lateral Sclerosis (ALS) and other motor neuron diseases.

Mechanism of Action

To effectively utilize this model, researchers must understand the dual-pathology mechanism. IDPN does not simply "kill" neurons; it mechanically uncouples the cytoskeleton.

Pathophysiological Cascade

IDPN alters the phosphorylation state of neurofilament proteins (specifically NF-H and NF-M), preventing their association with kinesin motor proteins. This leads to a "traffic jam" in the proximal axon. Simultaneously, it exerts direct cytotoxicity on the vestibular epithelium.

Figure 1: Dual mechanistic pathway of IDPN toxicity affecting both axonal transport and vestibular sensory integrity.

Safety & Handling

CRITICAL WARNING: IDPN is a potent neurotoxin to humans. It can cause similar vestibular and motor deficits in laboratory personnel if mishandled.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Containment: All weighing and solution preparation must occur inside a certified chemical fume hood.

-

Waste: Bedding from treated animals may contain IDPN metabolites. Treat cage waste as hazardous chemical waste for the first 7 days post-dosing.

Experimental Protocol

Animal Selection

-

Species: Rat (Rattus norvegicus).[2]

-

Strains: Long-Evans (pigmented) are preferred for behavioral tracking; Wistar or Sprague-Dawley are also suitable.

-

Age/Weight: Young adults (7–9 weeks, 200–250g). Older rats (>12 weeks) show higher susceptibility to mortality and variable dyskinesia.[3]

Reagent Preparation

-

Vehicle: 0.9% Sterile Saline (NaCl).

-

Stock Solution: Dissolve IDPN (CAS 111-94-4) in saline to a concentration of 200 mg/mL .

-

pH Adjustment: The solution may be slightly basic. Adjust pH to 7.2–7.4 using 1N HCl if necessary to prevent peritoneal irritation.

-

Storage: Prepare fresh daily. Protect from light.

Dosing Regimens

Choose the regimen based on your desired endpoint.

Option A: Sub-Acute "Waltzing" Model (Recommended)

Best for: Rapid induction of vestibular loss and behavioral dyskinesia.

-

Dose: 400 mg/kg to 600 mg/kg.

-

Route: Intraperitoneal (i.p.) injection.[4][5][3][6][7][8][9]

-

Frequency: Once daily for 3 consecutive days .

-

Total Cumulative Dose: 1200–1800 mg/kg.

-

Notes: This regimen produces reliable vestibular hair cell loss with 0% mortality if hydration is maintained.

Option B: Chronic Low-Dose Model

Best for: Studying slow axonal transport defects with minimal systemic toxicity.

-

Route: Drinking water.

-

Concentration: 0.05% (w/v) for axonopathy only; 0.2% (w/v) for vestibular toxicity.

-

Duration: 8–12 weeks.

-

Monitoring: Water intake must be measured daily to calculate exact dosage (approx. target: 40–60 mg/kg/day).

Behavioral Assessment Battery

Behavioral testing should begin 24 hours after the final dose and continue weekly.

The IDPN Rating Scale

Use this standardized matrix to quantify the severity of the ECC syndrome.

| Score | Clinical Sign | Description |

| 0 | Normal | No abnormal behavior. |

| 1 | Mild | Intermittent circling or slight head bobbing only when stressed/lifted. |

| 2 | Moderate | Spontaneous circling in home cage; consistent head weaving. |

| 3 | Severe | Rapid, continuous circling ("waltzing"); retropulsion (walking backward). |

| 4 | Extreme | Incapacitated; inability to feed/groom due to constant rotation; tumbling. |

Specific Vestibular Reflex Tests

To confirm vestibular ototoxicity (vs. general motor toxicity), perform these reflex checks:

-

Air Righting Reflex:

-

Method: Hold the rat supine (belly up) 40 cm above a foam pad and drop it.

-

Normal: Rat twists mid-air to land on all four paws.

-

IDPN Toxicity: Rat fails to right itself, landing on its back or side (indicates loss of otolith function).

-

-

Tail-Lift (Landing) Reflex:

-

Method: Lift rat by the base of the tail.

-

Normal: Rat extends forelimbs toward the ground (visual/vestibular anticipation).

-

IDPN Toxicity: Rat curls inward (ventral flexion) or "crawls" up its own tail.

-

-

Contact Inhibition of Righting:

-

Method: Place rat supine on a table and place a light plastic board in contact with the soles of its feet.

-

IDPN Toxicity: The rat will remain supine if feet are touching a surface, even if the body is inverted (loss of gravitational orientation).

-

Histological Validation

At the study endpoint, validate the model using these markers.

Vestibular Epithelium (Inner Ear)

-

Tissue Prep: Temporal bone dissection, perfusion with 4% PFA.

-

Staining:

-

Phalloidin (F-actin): Visualizes the stereocilia bundles of hair cells. IDPN causes fusion and disappearance of these bundles.

-

Calretinin: Specific marker for Type I and Type II vestibular hair cells (often lost in IDPN toxicity).

-

SEM (Scanning Electron Microscopy): The gold standard for visualizing "fused giant cilia" or complete hair cell extrusion.

-

Axonal Pathology (Spinal Cord/Brainstem)

-

Region: Lumbar spinal cord (anterior horn) or Vestibular Nuclei.

-

Staining:

-

SMI-31 / SMI-32 Antibodies: Stains phosphorylated/non-phosphorylated neurofilaments. Look for massive "spheroids" (swollen axons) in the proximal segments.

-

Silver Stain (Bielschowsky): Visualizes the physical swelling of the axon.

-

Experimental Workflow Diagram

Figure 2: Temporal workflow for Sub-Acute IDPN Neurotoxicity Model.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| High Mortality (>10%) | Dehydration or excessive dose. | IDPN rats spin and cannot drink from overhead bottles. Provide hydro-gel packs or long-spout bottles on the cage floor. |

| No "Waltzing" | Dose too low or old rats. | Ensure rats are <10 weeks old.[4][2] Increase dose to 600 mg/kg x 3 days. |

| Weight Loss | Hyperactivity/Metabolic stress. | Weigh daily. Supplement with high-calorie soft chow (mash) on the cage floor. |

| Variable Pathology | Inconsistent IP injection. | Ensure injection is truly intraperitoneal; avoid injecting into the gut or bladder. |

References

-

Llorens, J., et al. (1993). The behavioral syndrome caused by 3,3'-iminodipropionitrile and related nitriles in the rat is associated with degeneration of the vestibular sensory hair cells.[2] Toxicology and Applied Pharmacology.

-

Llorens, J., & Demêmes, D. (1994). Hair cell degeneration resulting from 3,3'-iminodipropionitrile toxicity in the rat vestibular epithelia.[4][2][10] Hearing Research.

-

Griffin, J. W., et al. (1978). Neurofilament accumulation and axonal atrophy in the motor neuron disease induced by IDPN. Journal of Neuropathology & Experimental Neurology.

-

Sedó-Cabezón, L., et al. (2015). Transient alteration of the vestibular function in rats exposed to 3,3'-iminodipropionitrile.[2] NeuroToxicology.

-

Llorens, J., & Rodríguez-Farré, E. (1997). Comparison of behavioral, vestibular, and axonal effects of subchronic IDPN in the rat.[2][11] Neurotoxicology and Teratology.

Sources

- 1. The axonal pathology in chronic IDPN intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Assessment of Anti-Gravity Reflexes to Evaluate Vestibular Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of age on iminodipropionitrile-induced vestibular and neurobehavioral toxicities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The toxicity of IDPN on the vestibular system of the rat: new insights on its effects on behavior and neurofilament transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Administration of 3,3'-iminodipropionitrile to the rat results in region-dependent damage to the central nervous system at levels above the brain stem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of high intensity noise on the vestibular system in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of 3,3′-iminodipropionitrile (IDPN) damaged utricle transcriptome in the adult mouse utricle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Harmine prevents 3-nitropropionic acid-induced neurotoxicity in rats via enhancing NRF2-mediated signaling: Involvement of p21 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Promethazine protects against 3-nitropropionic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reduced Systemic Toxicity and Preserved Vestibular Toxicity Following Co-treatment with Nitriles and CYP2E1 Inhibitors: a Mouse Model for Hair Cell Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of behavioral, vestibular, and axonal effects of subchronic IDPN in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 3,3'-Iminodipropionitrile (IDPN) Administration for Vestibular Damage Studies

[1][2][3][4][5][6][7]

Abstract & Strategic Overview

This guide details the administration of 3,3'-iminodipropionitrile (IDPN) to induce selective vestibular hair cell degeneration in rodent models. Unlike surgical labyrinthectomy, IDPN allows for a titratable, bilateral lesion that mimics chemical ototoxicity (e.g., cisplatin, aminoglycosides) and specific neurofilament pathologies. This protocol distinguishes between acute (irreversible) and sub-chronic (reversible/progressive) dosing regimens, providing researchers with a flexible platform for testing otoprotective drugs and hair cell regeneration therapies.

Mechanism of Action

To effectively utilize IDPN, one must understand its dual toxicity profile. IDPN is a nitrile compound that disrupts the axonal transport of neurofilaments and directly targets vestibular sensory epithelia.

The "Neuromyopathy" and Vestibulotoxicity Link

IDPN causes the segregation of neurofilaments from microtubules in the axon, leading to proximal axonal swelling (giant axonopathy). However, its utility in vestibular research stems from its specific toxicity to Type I hair cells and the calyx of Held afferent terminals.

Key Pathological Cascade:

-

Synaptic Uncoupling: Early dismantling of the calyx-hair cell junction.

-

Hair Cell Extrusion: Detachment of the sensory epithelium, particularly in the striolar regions of the utricle and cristae.

-

Apoptosis/Necrosis: Final cell death, leaving a "scar" of supporting cells.

Visualization of Pathological Cascade

Figure 1: Mechanistic pathway of IDPN-induced vestibular toxicity. Note the bifurcation between axonal effects and direct hair cell toxicity.

Experimental Design & Dosing Protocols

Safety Warning: IDPN is a nitrile compound.[1][2] Handle with extreme care in a fume hood. Wear nitrile gloves and safety glasses.

Species Selection and Dosing Strategy

The choice of regimen depends on whether the goal is a permanent lesion (drug efficacy model) or a temporary insult (regeneration model).

| Parameter | Acute Model (Irreversible) | Sub-Chronic Model (Reversible/Progressive) |

| Primary Goal | Permanent hair cell loss; complete vestibular ablation. | Partial damage; study of repair/regeneration windows. |

| Rat Dose (i.p.) | 600 – 1000 mg/kg (Single bolus) | N/A |

| Rat Dose (Oral) | N/A | 20 mM in drinking water (0.2-0.4%) for 4–8 weeks. |

| Mouse Dose (i.p.) | 2000 mg/kg (Single bolus) | N/A |

| Onset of Symptoms | 3–5 days post-injection | 2–3 weeks after start of exposure |

| Recovery | Minimal to None | Possible if exposure stopped at 4 weeks. |

Protocol A: Acute Intraperitoneal Administration (Rats)

Reagents:

-

3,3'-Iminodipropionitrile (98%+ purity).

-

Sterile Saline (0.9% NaCl).

Procedure:

-

Preparation: Dissolve IDPN in sterile saline to a concentration of 200 mg/mL . Vortex vigorously until clear.

-

Weighing: Weigh rats (Long-Evans or Wistar, 200-250g) precisely.

-

Injection: Administer a single intraperitoneal (i.p.) injection.[3][4]

-

Target:600 mg/kg for severe but survivable damage. 1000 mg/kg for total ablation (higher mortality risk).

-

-

Post-Care: Monitor hydration. Vestibular animals may struggle to drink from overhead bottles. Provide hydrogel or wet mash on the cage floor.

Protocol B: Sub-Chronic Drinking Water Administration (Rats)

Procedure:

-

Solution: Prepare 20 mM IDPN in tap water (approx. 0.25% v/v).

-

Exposure: Provide as the sole source of drinking fluid.

-

Monitoring: Measure water consumption daily. Rats typically consume 20-30 mL/day.

-

Duration:

Behavioral Assessment Validation

Behavioral testing is the primary non-invasive method to validate the model before histological sacrifice.

The "Dyskinetic Syndrome" Battery

IDPN-treated animals exhibit a specific phenotype: circling, retropulsion, and head bobbing.

Test 1: Tail-Lift Test (Trunk Curl)

-

Method: Lift the animal by the base of the tail.

-

Normal Response: Animal extends limbs towards the ground (landing response).

-

Lesioned Response: Animal curls trunk ventrally towards the abdomen (ventral flexion).

-

Scoring:

-

0: Normal extension.

-

1: Slight flexion.

-

2: Curling > 90 degrees.

-

3: Complete curl (nose touches tail).

-

Test 2: Air-Righting Reflex

-

Method: Hold animal supine (upside down) 40 cm above a foam pad and release.

-

Normal: Rights mid-air and lands on feet.

-

Lesioned: Lands on back or side.

-

Metric: Success rate out of 5 trials or time to right (video analysis).

Test 3: Swim Test

-

Method: Place animal in a warm water tank (25°C).

-

Normal: Swims efficiently, nose above water.

-

Lesioned: "Underwater tumbling," inability to maintain surface orientation. Rescue immediately.

-

Scoring:

Histological & Molecular Validation

Functional deficits must be correlated with structural damage.

Tissue Processing

-

Fixation: Transcardial perfusion with 4% Paraformaldehyde (PFA).

-

Dissection: Isolate temporal bones.[7] Decalcify (EDTA) or micro-dissect vestibular organs (Utricle, Saccule, Cristae).

Key Markers

| Target | Marker (Antibody) | Expected Result in IDPN Model |

| Hair Cells (General) | Myosin VIIa | Significant reduction in density (cells/100µm²). |

| Type I Hair Cells | Osteopontin (SPP1) | Preferential loss in striolar regions. |

| Calyx Terminals | Calretinin | Fragmented or absent staining around hair cell bases. |

| Supporting Cells | Sox2 | Remains present; indicates scar formation (not total epithelial loss). |

| Apoptosis | Calyx-3 / Caspase-3 | Positive only during acute degeneration phase (Days 3-7). |

Experimental Workflow Diagram

Figure 2: Standard experimental workflow for acute IDPN vestibular toxicity studies.

Troubleshooting & Expert Tips

-

Variable Sensitivity: Rats are generally more sensitive to the systemic toxicity of IDPN than mice. In mice, the therapeutic window between vestibular loss and lethality is narrower.

-

Regional Selectivity: IDPN damage follows a gradient: Crista > Utricle > Saccule . If your study requires saccular damage, higher doses or longer durations are required.

-

Striolar Vulnerability: Central (striolar) hair cells die first. Peripheral (extrastriolar) cells may survive sub-chronic dosing. This allows for "partial lesion" models to study regeneration.

-

Handling: IDPN-treated animals are hyperactive and easily startled (ECC syndrome: Excitation, Circling, Chorea). Handle gently to avoid stress-induced seizures.

References

-

Llorens, J., et al. (1993). The toxicity of IDPN on the vestibular system of the rat: new insights on its effects on behavior and neurofilament transport.[8] Neurotoxicology.[1][8][2][7][9]

-

Soler-Martín, C., et al. (2007).[1][10] Dose-dependent effects of 3,3'-iminodipropionitrile on the vestibular sensory epithelium of the mouse.[3][4][11] Toxicology and Applied Pharmacology.

-

Greguske, E.A., et al. (2019).[12][10] Assessment of cochlear toxicity in response to chronic 3,3′-iminodipropionitrile in mice reveals early and reversible functional loss that precedes overt histopathology. Archives of Toxicology.

-

Sedó-Cabezón, L., et al. (2015).[12] Transient alteration of the vestibular function in rats exposed to sub-chronic 3,3′-iminodipropionitrile.[5][9] JARO (Journal of the Association for Research in Otolaryngology).

-

Llorens, J. & Rodríguez-Farré, E. (1997).[10] Vestibular ototoxicity of 3,3'-iminodipropionitrile in the rat.[3][8][5][9][13] Neurotoxicology and Teratology.[1]

Sources

- 1. Reduced Systemic Toxicity and Preserved Vestibular Toxicity Following Co-treatment with Nitriles and CYP2E1 Inhibitors: a Mouse Model for Hair Cell Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxic Effects of 3,3′-Iminodipropionitrile on Vestibular System in Adult C57BL/6J Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxic Effects of 3,3'-Iminodipropionitrile on Vestibular System in Adult C57BL/6J Mice In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Assessment of Anti-Gravity Reflexes to Evaluate Vestibular Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Influence of age on iminodipropionitrile-induced vestibular and neurobehavioral toxicities in rats [pubmed.ncbi.nlm.nih.gov]

- 8. The toxicity of IDPN on the vestibular system of the rat: new insights on its effects on behavior and neurofilament transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the effects of N-hydroxy-IDPN on the auditory, vestibular, and olfactory systems in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of 3,3′-iminodipropionitrile (IDPN) damaged utricle transcriptome in the adult mouse utricle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. The ototoxicity of 3,3'-iminodipropionitrile: functional and morphological evidence of cochlear damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Histological Analysis of IDPN-Induced Vestibular Hair Cell Damage

[1]

Abstract & Introduction

The nitrile compound 3,3'-iminodipropionitrile (IDPN) is a validated neurotoxin used to induce selective vestibular hair cell (VHC) degeneration in rodent models.[1][2][3] Unlike aminoglycosides, which often cause widespread cochlear and vestibular damage, IDPN allows for a tunable, reversible-to-permanent vestibular lesion model depending on dosage and duration.

This application note details the protocol for generating IDPN-induced vestibular lesions in mice and the subsequent histological workflow to quantify damage. We focus on the subchronic drinking water model , which recapitulates the progressive pathology observed in chronic vestibular disorders: initial synaptic uncoupling, followed by stereocilia fusion, and finally hair cell extrusion.

Key Mechanistic Insights

-

Target: Type I VHCs in the striolar regions of the utricle and cristae are the primary targets.

-

Pathology: IDPN disrupts the calyx-hair cell junction, leading to detachment of the afferent nerve terminal before the hair cell itself dies.

-

Outcome: Loss of Vestibulo-Ocular Reflex (VOR) and locomotor dysfunction (circling, head bobbing).

Experimental Model Design

Animal Model Selection[2]

-

Species: Mouse (Mus musculus)

-

Strains: C57BL/6J (Standard) or CBA/CaJ (High sensitivity).

-

Note: C57BL/6J mice are robust but require slightly higher cumulative doses than CBA/CaJ for equivalent damage.

-

-

Age: 8–10 weeks (Adult). Vestibular organs must be fully mature.

Dosing Regimens

Two distinct protocols serve different research needs:

| Protocol Type | Method | Dosage | Duration | Application |

| Subchronic (Preferred) | Drinking Water | 20–30 mM IDPN | 4–8 Weeks | Studying progressive degeneration, synaptic uncoupling, and potential regeneration. |

| Acute | IP Injection | 16–25 mmol/kg (Single) | 1 Day | Rapid screening of neuroprotective compounds; "all-or-nothing" lesion. |

Expert Insight: For the subchronic model, monitor water intake daily. IDPN can alter taste/palatability. If intake drops >20%, reduce concentration or switch to oral gavage to prevent dehydration-induced artifacts.

Sample Preparation & Histological Workflow

The inner ear is encased in the dense temporal bone. Successful histology requires precise fixation and decalcification.

Perfusion & Fixation

Objective: Preserve delicate stereocilia bundles and calyx structures.

-

Anesthesia: Deep anesthesia (Ketamine/Xylazine).

-

Transcardial Perfusion:

-

Flush: 10 mL PBS (pH 7.4, 37°C) to clear blood.

-

Fix: 20 mL 4% Paraformaldehyde (PFA) in PBS (Ice-cold).

-

-

Harvest: Decapitate and remove temporal bones. Open the bulla to expose the cochlea/vestibule.

-

Local Perfusion: Gently pierce the round and oval windows with a fine needle (30G) and slowly infuse PFA.

-

Post-Fixation: Immerse in 4% PFA for 12–24 hours at 4°C. Do not over-fix (>24h) as this masks antigens.

Decalcification

Objective: Soften bone for microdissection without damaging soft tissue.

-

Reagent: 0.5 M EDTA (pH 8.0).

-

Protocol: Immerse temporal bones in EDTA at 4°C with constant agitation.

-

Duration: 3–5 days (Adult mice). Change solution daily.

-

Endpoint Test: Bone should be flexible and easily cut with a scalpel.

Microdissection (The "Paintbrush" Technique)

Objective: Isolate Utricle, Saccule, and Ampullae.

-

Transfer temporal bone to a PBS-filled dish under a stereomicroscope.

-

Remove the bony otic capsule to expose the membranous labyrinth.

-

Utricle/Saccule: Locate the vestibule. Gently peel away the otolithic membrane (white crystals) using an eyelash tool or fine forceps. Failure to remove otoconia will block antibody penetration and imaging.

-

Ampullae: Dissect the three semicircular canal bases.

-

Transfer sensory epithelia to a 48-well plate for staining.

Immunofluorescence Protocol (Whole Mount)

Validation: This protocol uses a "triple-stain" strategy to visualize the Hair Cell (Myo7a), the Stereocilia (Phalloidin), and the Calyx/Nerve (Calretinin/Neurofilament).

Reagents

-

Blocking Buffer: 5% Normal Donkey Serum (NDS) + 0.3% Triton X-100 in PBS.

-

Wash Buffer: PBS + 0.1% Triton X-100 (PBST).

Staining Steps

-

Permeabilization/Block: Incubate samples in Blocking Buffer for 1 hour at RT.

-

Primary Antibodies: Incubate 48 hours at 4°C (gentle shaking).

-

Rabbit anti-Myosin VIIa (1:500) – Soma marker.

-

Mouse anti-Calretinin (1:500) – Calyx/Type I marker.

-

Chicken anti-Neurofilament (NF200) (1:1000) – Neuronal marker.

-

-

Wash: 3 x 20 mins in PBST.

-

Secondary Antibodies & Counterstain: Incubate 2 hours at RT (dark).

-

Donkey anti-Rabbit Alexa 488 (1:500).

-

Donkey anti-Mouse Alexa 647 (1:500).

-

Phalloidin-TRITC (or Alexa 568) (1:1000) – F-actin/Stereocilia.

-

DAPI (1:1000) – Nuclei.

-

-

Mounting: Mount flat on slides using high-RI medium (e.g., Prolong Gold). Use coverslip spacers (tape or grease) to prevent crushing the hair bundles.

Data Analysis & Visualization

Workflow Diagram

Caption: Step-by-step experimental workflow from in vivo dosing to confocal imaging.

Mechanism of Damage Diagram

Caption: Pathological progression of IDPN toxicity: Synaptic uncoupling precedes cell death.

Quantification Strategy

To quantify damage, acquire Z-stacks (0.5 µm steps) of the sensory epithelium.

Table 1: Scoring Metrics for IDPN Toxicity

| Metric | Marker | Normal Phenotype | IDPN Damaged Phenotype |

| Hair Cell Survival | Myosin VIIa | Continuous mosaic of cells | Patches of "scars" or missing cells (black holes) |

| Bundle Morphology | Phalloidin | Distinct "V" or pipe-organ shape | Fused, clumped "giant" bundles; missing bundles |

| Synaptic Integrity | Calretinin | Cup-shaped calyx surrounding HC | Fragmented or absent calyx; retraction of calyx |

| Regionality | Location | Uniform density | Striola (Central): High lossExtrastriola (Peripheral): Spared |

Calculation Formula:

Troubleshooting & Validation

-

Issue: High Background / Non-specific staining.

-

Cause: Insufficient decalcification or remaining otoconia.

-

Fix: Extend EDTA treatment; ensure mechanical removal of otolithic membrane (crystals trap antibodies).

-

-

Issue: "Missing" Hair Cells but normal nuclei.

-

Cause: Myosin VIIa expression can downregulate during stress before the cell dies.

-

Validation: Always co-stain with a nuclear marker (Gfi1 or DAPI) to distinguish downregulation from true cell loss.

-

-

Issue: Inconsistent lesion variability.

-

Cause: Drinking water variability.

-

Fix: Measure water consumption per cage. Switch to oral gavage for precise dosing if variability >15%.

-

References

-

Llorens, J., et al. (1993). Organ-specific toxic effects of 3,3'-iminodipropionitrile (IDPN) on the vestibular system.[2][4]Journal of Comparative Neurology . Link

-

Greguske, E.A., et al. (2019).[5] Effects of 3,3′-Iminodipropionitrile on Hair Cell Numbers in Cristae of CBA/CaJ and C57BL/6J Mice.[2]JARO (Journal of the Association for Research in Otolaryngology) . Link

-

Sedó-Cabezón, L., et al. (2015).[4][5] Transient alteration of the vestibular epithelium in rats treated with subchronic 3,3'-iminodipropionitrile (IDPN).Disease Models & Mechanisms . Link

-

Soler-Martín, C., et al. (2007).[2] Dose-dependent effects of 3,3'-iminodipropionitrile on the vestibular sensory epithelium of the rat.Toxicology and Applied Pharmacology . Link

-

Llorens, J., & Demêmes, D. (1994). Hair cell degeneration resulting from 3,3'-iminodipropionitrile toxicity in the rat vestibular system.[1][3]Hearing Research . Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of 3,3′-Iminodipropionitrile on Hair Cell Numbers in Cristae of CBA/CaJ and C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early downregulation of hair cell (HC)-specific genes in the vestibular sensory epithelium during chronic ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

Behavioral Testing Battery for IDPN-Treated Rodents: A Comprehensive Guide

Introduction: Unraveling the Neurotoxicology of β,β'-Iminodipropionitrile (IDPN)

β,β'-Iminodipropionitrile (IDPN) is a potent neurotoxin widely utilized in preclinical research to model a unique spectrum of neurological deficits in rodents. Its administration induces a characteristic and reproducible behavioral phenotype primarily marked by a distinctive "waltzing" syndrome, encompassing circling, head-weaving, and hyperactivity, alongside significant motor and vestibular dysfunction.[1] This makes the IDPN-treated rodent an invaluable tool for investigating the underlying pathophysiology of certain movement disorders and for the preclinical evaluation of novel therapeutic agents.

The primary mechanism of IDPN-induced neurotoxicity lies in its ability to disrupt the slow axonal transport of neurofilaments.[2][3] This impairment leads to a massive accumulation of neurofilaments in the proximal axon, forming large, characteristic swellings.[4] The consequence of this neurofilamentous aggregation is a "dying-back" axonopathy, where the distal axon is deprived of essential structural proteins, leading to atrophy and functional decline.[3] Furthermore, IDPN is vestibulotoxic, causing dose-dependent damage to and loss of sensory hair cells within the vestibular system, including the utricle, saccule, and cristae ampullares.[5][6] This direct insult to the vestibular apparatus is a major contributor to the profound balance deficits and abnormal movements observed in these animals.

This comprehensive guide provides a detailed behavioral testing battery specifically designed to characterize the complex phenotype of IDPN-treated rodents. The protocols herein are presented with the underlying scientific rationale to empower researchers to not only execute these assays with precision but also to interpret the resulting data with a deep understanding of the model system.

Experimental Workflow: A Multi-faceted Approach to Behavioral Phenotyping

A robust characterization of the IDPN-induced behavioral phenotype requires a battery of tests that assess different aspects of motor function, coordination, and vestibular integrity. The following workflow provides a logical sequence for these assessments.

Figure 1. Recommended experimental workflow for behavioral testing of IDPN-treated rodents.

I. Assessment of Motor Coordination and Balance: The Rotarod Test

The rotarod test is a gold-standard assay for evaluating motor coordination, balance, and motor learning in rodents.[7][8] Animals are placed on a rotating rod, and their ability to maintain balance as the rod's speed gradually increases is measured. IDPN-treated rodents are expected to exhibit significant deficits in this task due to both motor and vestibular impairments.

Protocol: Accelerating Rotarod Test

Apparatus:

-

An automated rotarod apparatus with adjustable rotation speed and fall detection (e.g., from Columbus Instruments, Ugo Basile).

-

The rod should have a non-slip surface and be of an appropriate diameter for the species being tested (typically 3-5 cm for rats, 2-3 cm for mice).

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the first trial.

-

Training (Optional but Recommended): For naive animals, a training session of 1-2 days prior to testing can reduce variability. Place the animal on the rod at a low, constant speed (e.g., 4-5 RPM) for 60 seconds. Repeat for 2-3 trials with an inter-trial interval of at least 15 minutes.

-

Testing: a. Place the rodent on the rotarod, which is initially stationary or rotating at a very low speed (e.g., 4 RPM). b. Start the acceleration protocol. A common paradigm is to accelerate from 4 to 40 RPM over a 300-second period.[9] c. The trial ends when the animal falls off the rod or after a predetermined cut-off time (e.g., 300 seconds). The latency to fall is automatically recorded. d. If the animal clings to the rod and makes a full passive rotation, this is also considered a fall. e. Conduct 3-5 trials per animal with a 15-20 minute inter-trial interval.

-

Data Analysis: The primary endpoint is the latency to fall from the rod. The average latency across trials for each animal is calculated.

Expected Outcomes & Data Presentation

IDPN-treated rodents will show a significantly shorter latency to fall compared to vehicle-treated controls.

| Treatment Group | Mean Latency to Fall (seconds) ± SEM |

| Control (Vehicle) | 180 ± 15 |

| IDPN-Treated | 45 ± 8 |

| Table 1. Representative data for the accelerating rotarod test in IDPN-treated versus control rodents. Values are hypothetical and will vary based on the specific IDPN dosing regimen and rodent strain. |

II. Evaluation of Locomotor Activity and Anxiety-like Behavior: The Open Field Test

The open field test is a versatile assay used to assess general locomotor activity, exploratory behavior, and anxiety-like phenotypes in rodents.[10][11] Animals are placed in a novel, open arena, and their movement patterns are tracked. IDPN-treated animals often display hyperactivity and stereotypic circling behavior, which can be quantified in this test.

Protocol: Open Field Test

Apparatus:

-

A square or circular arena with high, opaque walls to prevent escape (e.g., 40x40 cm for mice, 100x100 cm for rats). The floor is typically divided into a central zone and a peripheral zone.

-

An overhead video camera and tracking software (e.g., EthoVision XT, ANY-maze) for automated recording and analysis of behavior.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing. The testing environment should have consistent, moderate lighting.

-

Testing: a. Gently place the animal in the center of the open field arena. b. Allow the animal to freely explore the arena for a set period, typically 5-10 minutes. c. The session is recorded by the overhead camera.

-

Data Analysis: The tracking software will analyze the video to provide a range of parameters. Key measures include:

-

Total distance traveled: An indicator of overall locomotor activity.

-

Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).[10]

-

Frequency of entry into the center zone: Another measure of anxiety and exploration.

-

Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.

-

Circling behavior: Can be quantified by tracking the number of full rotations the animal makes.

-

Expected Outcomes & Data Presentation

IDPN-treated rodents are expected to show increased total distance traveled (hyperactivity) and a significant increase in circling behavior. Depending on the specific effects of IDPN on anxiety, the time spent in the center zone may or may not be significantly altered.

| Parameter | Control (Vehicle) | IDPN-Treated |

| Total Distance Traveled (cm) | 2500 ± 300 | 4500 ± 400 |

| Time in Center Zone (%) | 15 ± 3 | 12 ± 2 |

| Number of Full Rotations | 2 ± 1 | 30 ± 5 |

| Table 2. Representative data from the open field test. Values are hypothetical and will vary based on the specific experimental conditions. |

III. Assessment of Neuromuscular Function: The Grip Strength Test

The grip strength test is a non-invasive method to evaluate forelimb and/or hindlimb muscle strength in rodents.[12] This test is particularly relevant for the IDPN model as the neurofilamentous axonopathy can lead to muscle weakness.

Protocol: Grip Strength Test

Apparatus:

-

A grip strength meter equipped with a wire grid or a triangular pull bar connected to a force transducer.

Procedure:

-

Acclimation: Acclimate the animal to the testing room.

-

Testing (Forelimb): a. Hold the animal by the base of its tail and lower it towards the grip meter. b. Allow the animal to grasp the grid or bar with its forepaws. c. Gently pull the animal away from the meter in a horizontal plane with a steady motion until its grip is broken. d. The peak force exerted by the animal is recorded by the meter. e. Perform 3-5 trials for each animal with a brief rest period between trials.

-

Testing (All Limbs - Optional): The procedure can be adapted to measure the combined strength of all four limbs by allowing the animal to grasp a wider grid with both forelimbs and hindlimbs.

-

Data Analysis: The average peak force across the trials is calculated for each animal. This value is often normalized to the animal's body weight.

Expected Outcomes & Data Presentation

IDPN-treated rodents may show a decrease in grip strength compared to control animals, reflecting underlying neuromuscular deficits.

| Treatment Group | Peak Forelimb Grip Force (grams) ± SEM |

| Control (Vehicle) | 150 ± 10 |

| IDPN-Treated | 110 ± 12 |

| Table 3. Representative data for the grip strength test. Values are hypothetical. |

IV. Assessment of Vestibular Dysfunction

The profound vestibular toxicity of IDPN necessitates a specific battery of tests to quantify the resulting balance and coordination deficits.

A. Trunk Curl Test

This is a simple, qualitative test to assess vestibular function.[1]

Procedure:

-

Hold the mouse or rat by its tail, suspending it in the air.

-

Observe the animal's posture.

Scoring:

-

Normal: The animal extends its body and limbs towards a horizontal surface.

-

Vestibular Deficit: The animal curls its trunk ventrally, towards its abdomen.

B. Swim Test

The swim test provides a semi-quantitative assessment of vestibular function.[1]

Apparatus:

-

A container of water (e.g., a beaker or small tank) maintained at a neutral temperature (around 25°C).

Procedure:

-

Gently place the animal in the water.

-

Observe its swimming behavior for a short period (e.g., 30-60 seconds).

Scoring:

-

Score 0: Swims normally and maintains balance.

-

Score 1: Swims irregularly, with some difficulty maintaining balance.

-

Score 2: Floats immobile without making coordinated swimming movements.

-

Score 3: Tumbles or rolls over in the water, unable to maintain an upright posture.

C. Quantification of Circling Behavior

Circling is a hallmark of the IDPN-induced phenotype and can be quantified as a measure of vestibular and/or basal ganglia dysfunction.[2]

Procedure:

-

Place the animal in a circular open field or a standard open field arena.

-

Video record the animal's behavior for a set duration (e.g., 5-10 minutes).

-

Manually or with the aid of tracking software, count the number of complete 360-degree turns the animal makes.

Data Analysis: The total number of circles in a given time period is recorded. The direction of circling (ipsilateral or contralateral to a potential unilateral lesion, though IDPN is typically administered systemically) can also be noted.

Expected Outcomes for Vestibular Tests

IDPN-treated rodents will exhibit a positive trunk curl, higher scores on the swim test, and a significant increase in circling behavior compared to controls.

| Test | Control (Vehicle) | IDPN-Treated |

| Trunk Curl | Negative (extends) | Positive (curls) |

| Swim Test Score (0-3) | 0.2 ± 0.1 | 2.5 ± 0.3 |

| Circling (rotations/5 min) | 2 ± 1 | 30 ± 5 |

| Table 4. Representative outcomes for the vestibular function test battery. |

V. Scoring of Dyskinesia and Stereotypic Behaviors

IDPN can induce a range of abnormal involuntary movements (dyskinesias) and repetitive, purposeless behaviors (stereotypies). A systematic scoring method is crucial for quantifying these effects. The Abnormal Involuntary Movement Scale (AIMS), originally developed for assessing tardive dyskinesia, can be adapted for this purpose.[1][13]

Protocol: Adapted Abnormal Involuntary Movement Scale (AIMS)

Procedure:

-

Place the animal in a clear observation cage.

-

Observe the animal for a set period (e.g., 1 minute) at regular intervals (e.g., every 20 minutes) for a total observation time of 1-2 hours.

-

Score the severity of different types of movements on a scale of 0 to 4.

Scoring Categories (to be adapted for IDPN phenotype):

-

Axial Dyskinesia: Twisting or arching of the trunk.

-

Limb Dyskinesia: Jerky or writhing movements of the limbs.

-

Orolingual Dyskinesia: Repetitive movements of the mouth, jaw, or tongue.

-

Locomotor Stereotypy: Repetitive, patterned locomotion, such as circling or pacing.

-

Head Weaving: Side-to-side or up-and-down movements of the head.

Severity Scale:

-

0: Absent

-

1: Minimal, infrequent

-

2: Mild, intermittent

-

3: Moderate, frequent

-

4: Severe, continuous

Ethogram for Stereotypic Behaviors

A detailed ethogram can be used to quantify specific stereotypic behaviors.[14][15]

| Behavior | Description |

| Circling | Repetitive walking in a circular path. |

| Head Weaving | Rhythmic side-to-side or vertical movements of the head. |

| Grooming | Repetitive and prolonged grooming that is out of context. |

| Bar-mouthing | Repetitive chewing on the cage bars. |

| Table 5. A simplified ethogram for scoring stereotypic behaviors in rodents. |

Data Interpretation and Self-Validation

The strength of this behavioral testing battery lies in its multi-modal assessment of the IDPN phenotype. A self-validating system is one where the results from different tests are congruent and logically consistent. For example, a deficit in the rotarod test should be accompanied by a high score in the swim test and a positive trunk curl, all pointing towards vestibular dysfunction. Similarly, hyperactivity in the open field should be reflected in the total distance traveled.

Causality Behind Experimental Choices

The selection of these specific tests is based on their ability to probe the known neurological consequences of IDPN administration.

Sources

- 1. ohsu.edu [ohsu.edu]

- 2. Assessing Complex Movement Behaviors in Rodent Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Axonal transport of neurofilament proteins in IDPN neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of 3,3′-Iminodipropionitrile on Hair Cell Numbers in Cristae of CBA/CaJ and C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

- 10. conductscience.com [conductscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Hand-held Dynamometer / Grip Strength | RehabMeasures Database [sralab.org]

- 13. aacap.org [aacap.org]

- 14. nc3rs.org.uk [nc3rs.org.uk]

- 15. researchgate.net [researchgate.net]

Precision Vestibular Lesioning: Application Note for 3,3'-Iminodipropionitrile (IDPN) in Rodent Models

Introduction: The "Clean" Vestibular Lesion

In the field of inner ear research, creating a reproducible, specific model of vestibular dysfunction without confounding hearing loss is a significant challenge. Aminoglycosides (e.g., gentamicin) often cause collateral cochlear damage and exhibit high inter-subject variability.

3,3'-Iminodipropionitrile (IDPN) has emerged as the gold-standard chemical agent for inducing selective vestibular hair cell (HC) degeneration. Unlike aminoglycosides, which trigger rapid apoptosis, IDPN initiates a distinct mode of pathology characterized by hair cell extrusion .

This guide details the protocols for using IDPN to establish both acute (permanent) and sub-chronic (reversible/progressive) vestibular lesions in mice and rats.[1] These models are critical for validating vestibular implants and screening regenerative gene therapies.

Mechanism of Action

IDPN is a synthetic nitrile that disrupts axonal transport.[2] Its selectivity for the vestibular system over the cochlea (at specific therapeutic windows) stems from the unique structural vulnerability of the vestibular calyx synapse.

The Extrusion Cascade

-

Neurofilament Entrapment: IDPN causes neurofilaments to accumulate in the proximal axon, halting transport.

-